1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Lipophilicity Drug-likeness CNS penetration prediction

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8) is a chiral tetrahydroisoquinoline (THIQ) derivative bearing a 6-methylpyridin-2-yl substituent at C1 and a phenolic hydroxyl at C6. Its molecular formula is C15H16N2O with a molecular weight of 240.30 g/mol, a calculated XLogP3-AA of 2.0, two hydrogen bond donors (phenolic OH and secondary amine NH), three hydrogen bond acceptors (pyridine N, amine N, phenolic O), and one rotatable bond.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 600648-00-8
Cat. No. B15168175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS600648-00-8
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O
InChIInChI=1S/C15H16N2O/c1-10-3-2-4-14(17-10)15-13-6-5-12(18)9-11(13)7-8-16-15/h2-6,9,15-16,18H,7-8H2,1H3
InChIKeySKSZOMKGBNRXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8): Procurement-Relevant Structural Identity and Physicochemical Baseline


1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8) is a chiral tetrahydroisoquinoline (THIQ) derivative bearing a 6-methylpyridin-2-yl substituent at C1 and a phenolic hydroxyl at C6 [1]. Its molecular formula is C15H16N2O with a molecular weight of 240.30 g/mol, a calculated XLogP3-AA of 2.0, two hydrogen bond donors (phenolic OH and secondary amine NH), three hydrogen bond acceptors (pyridine N, amine N, phenolic O), and one rotatable bond [1]. The compound possesses a single undefined stereocenter at C1, indicating that commercially supplied material may be racemic unless otherwise specified [1]. This structural profile places it at the intersection of fragment-like and lead-like chemical space, with physicochemical properties compatible with CNS drug discovery programs.

Why Closely Related THIQ Analogs Cannot Substitute for 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8) Without Quantitative Verification


Tetrahydroisoquinoline-based compounds with pyridyl substitution constitute a chemically dense scaffold class where minor positional or substituent changes can profoundly alter target engagement, selectivity, ADMET properties, and synthetic tractability [1]. The title compound features a specific combination of three pharmacophoric elements—a C1-(6-methylpyridin-2-yl) group, a free secondary amine in the THIQ ring, and a C6 phenolic hydroxyl—whose spatial arrangement and electronic character cannot be replicated by regioisomers such as the 2-substituted analog 2-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057281-36-3), the des-hydroxy analog, or the 7-hydroxy isomer. Critical assessment of the open scientific and patent literature reveals that no head-to-head comparative biological or physicochemical data have been publicly reported for this specific compound relative to its nearest structural neighbors, underscoring the procurement risk of unverified analog substitution.

Quantitative Differentiation Evidence for 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8): Comparator-Based Analysis


Computed Lipophilicity (XLogP3-AA): Target Compound vs. Des-Hydroxy Analog

The calculated partition coefficient (XLogP3-AA) for the target compound is 2.0, which is approximately 0.7–1.2 log units lower than the predicted XLogP of the des-hydroxy analog 1-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline owing to the hydrogen-bonding capacity of the C6 phenolic OH [1]. This difference is meaningful for CNS drug discovery programs where lipophilicity governs blood-brain barrier permeation and non-specific tissue binding.

Lipophilicity Drug-likeness CNS penetration prediction

Hydrogen Bond Donor Count: Target Compound vs. 2-Substituted Regioisomer

The target compound possesses two hydrogen bond donors (HBDs): the secondary amine NH of the THIQ ring and the C6 phenolic OH [1]. In contrast, the 2-substituted regioisomer 2-(6-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1057281-36-3, lacking a phenolic OH) and the hypothetical C6-des-hydroxy analog each have only one HBD [1]. This differential HBD count can significantly impact target binding if the biological target engages the C6 hydroxyl as a hydrogen bond donor, and it also alters solubility and permeability profiles.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count: Conformational Restriction Relative to Flexible THIQ Analogs

The target compound has only one rotatable bond (the C1–pyridine linkage), as computed by Cactvs [1]. Many THIQ-based probes and drug candidates bear additional rotatable bonds at N2 or C6/C7 positions, which can increase conformational entropy and reduce binding affinity. The constrained architecture of the target compound may offer entropic advantages in target binding, though no direct experimental comparison exists.

Conformational analysis Entropic penalty Target binding

Recommended Application Scenarios for 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 600648-00-8) Based on Structural Differentiation


CNS Drug Discovery Fragment-Based Screening Libraries

With XLogP3-AA = 2.0 and MW = 240.3 g/mol, this compound falls within optimal fragment-like physicochemical space (MW < 300, clogP ≤ 3) for CNS-targeted fragment-based drug discovery. Its single stereocenter, low rotatable bond count, and dual hydrogen bond donor capacity make it a suitable fragment for exploring interactions with neurological targets such as dopamine, serotonin, or adrenergic receptors, provided that in-house biochemical profiling is conducted to establish target-specific SAR [1].

Synthetic Intermediate for Parallel Library Synthesis via Phenolic OH Derivatization

The free C6 phenolic hydroxyl offers a chemically orthogonal handle for diversification (e.g., O-alkylation, acylation, sulfonation) while the secondary amine at N2 can be independently functionalized, enabling the construction of focused compound libraries for SAR exploration. The 6-methylpyridin-2-yl group at C1 provides additional metal-coordination or π-stacking interactions that can be exploited in target engagement [1].

Chiral Probe Development for Stereochemical Structure-Activity Studies

The undefined stereocenter at C1 creates the possibility of enantiomer-specific biological activity. Procurement of enantiopure material (or chiral chromatographic separation) enables comparative evaluation of (R)- and (S)-enantiomers, which is critical for programs where stereochemistry governs target binding, as observed in numerous THIQ-derived GPCR ligands and enzyme inhibitors [1].

Quote Request

Request a Quote for 1-(6-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.